![molecular formula C9H9NS B2734643 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 95461-20-4](/img/structure/B2734643.png)
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile is an active pharmaceutical intermediate . It is also known as 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile involves the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde. This yields a potentially tridentate Schiff base (HSAT), which forms a series of copper (II) complexes .Molecular Structure Analysis
The molecular formula of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile is C9H9NS . The InChI code is 1S/C9H9NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6H,1-4H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.24 . It is a solid at room temperature . The density is 1.3±0.1 g/cm3, and it has a boiling point of 398.1±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C, and the enthalpy of vaporization is 64.9±3.0 kJ/mol . The flash point is 194.6±27.9 °C .Scientific Research Applications
- 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile serves as an active pharmaceutical intermediate. Researchers often employ it in the synthesis of more complex molecules due to its versatile chemical properties .
- The condensation of the amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yields a potentially tridentate Schiff base (HSAT). This Schiff base can then form a series of copper (II) complexes, which are of interest in coordination chemistry and catalysis .
Pharmaceutical Intermediates
Schiff Base Formation
Safety and Hazards
Future Directions
The compound has been used in the synthesis of derivatives and nanoparticles targeting colorectal cancer . These derivatives have shown potential as PDK1 and LDHA inhibitors, as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer . This suggests that 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile and its derivatives could be promising candidates for further optimization to develop new chemopreventive and chemotherapeutic agents against these types of colorectal cancer cell lines .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOOHGLNAJIWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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